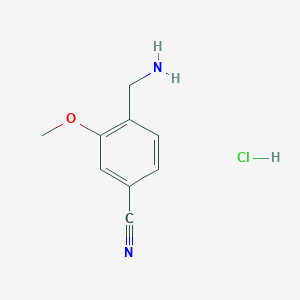

4-(Aminomethyl)-3-methoxybenzonitrile hydrochloride

Description

4-(Aminomethyl)-3-methoxybenzonitrile hydrochloride is a substituted aromatic compound featuring an aminomethyl group (-CH₂NH₂) at the 4-position, a methoxy group (-OCH₃) at the 3-position, and a nitrile (-CN) at the 1-position of the benzene ring, with a hydrochloride counterion. This compound is likely used in pharmaceutical research due to its amine and nitrile functionalities, which are common in drug discovery scaffolds .

Properties

IUPAC Name |

4-(aminomethyl)-3-methoxybenzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c1-12-9-4-7(5-10)2-3-8(9)6-11;/h2-4H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBMCBSCWDMFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-methoxybenzonitrile hydrochloride typically involves a multi-step process. One common method starts with the nitration of 3-methoxybenzonitrile to introduce the nitro group, followed by reduction to form the corresponding amine. The aminomethyl group is then introduced through a Mannich reaction, which involves the condensation of formaldehyde, the amine, and a secondary amine or ammonia under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Reduction of the Nitrile Group

The nitrile moiety undergoes selective reduction to form primary amines under catalytic conditions. A TiCl₄-activated ammonia borane system enables efficient conversion at room temperature .

Reaction Conditions :

-

Catalyst : TiCl₄ (1 equiv.)

-

Reducing Agent : NH₃BH₃ (2 equiv.)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 25°C

-

Time : 3 hours

Outcome :

-

Conversion to 4-(Aminomethyl)-3-methoxybenzylamine occurs with an isolated yield of 77% .

-

Electron-donating substituents (e.g., methoxy groups) slightly slow the reaction but remain compatible with the protocol .

Mechanism :

-

TiCl₄ activates the nitrile via Lewis acid coordination.

-

Ammonia borane transfers hydride to the nitrile carbon.

Hydrolysis of the Nitrile Group

The nitrile can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions.

Acidic Hydrolysis :

-

Reagents : Concentrated HCl, H₂O

-

Conditions : Reflux at 110°C for 6–12 hours

-

Product : 4-(Aminomethyl)-3-methoxybenzoic acid

Basic Hydrolysis :

-

Reagents : NaOH (aq), H₂O₂

-

Conditions : 80°C for 4–8 hours

-

Product : 4-(Aminomethyl)-3-methoxybenzamide

Key Considerations :

-

The aminomethyl group remains stable under these conditions due to its protonated state in acidic media.

Functionalization of the Aminomethyl Group

The primary amine (-CH₂NH₃⁺Cl⁻) participates in nucleophilic reactions after deprotonation.

Acylation

Reaction :

-

Reagents : Acetic anhydride, pyridine

-

Conditions : 0°C → RT, 2 hours

-

Product : N-Acetyl-4-(aminomethyl)-3-methoxybenzonitrile

Alkylation

Reaction :

-

Reagents : Benzyl bromide, K₂CO₃

-

Conditions : DMF, 60°C, 6 hours

-

Product : N-Benzyl-4-(aminomethyl)-3-methoxybenzonitrile

Methoxy Group Reactivity

The methoxy group is generally inert but can be demethylated under harsh conditions:

Reaction :

-

Reagents : HBr (48% in AcOH)

-

Conditions : 120°C, 8 hours

-

Product : 4-(Aminomethyl)-3-hydroxybenzonitrile hydrochloride

Limitation :

Mechanistic and Practical Considerations

-

Selectivity : TiCl₄-mediated reductions preferentially target nitriles over amines, preventing unwanted side reactions .

-

Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing ionic intermediates .

-

Steric Hindrance : The meta-methoxy group minimally impacts reactivity due to its distal position relative to the nitrile .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis: The compound serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the creation of diverse derivatives.

Biology

- Biochemical Probes: Due to its ability to interact with biological macromolecules, it is investigated as a biochemical probe. This interaction can lead to insights into molecular mechanisms and pathways within biological systems.

Medicine

- Therapeutic Potential: The compound is explored for its potential therapeutic properties. It has been noted for its role as a precursor in drug development, particularly in the synthesis of compounds with pharmacological activity.

Industry

- Production of Specialty Chemicals: The compound is utilized in the production of specialty chemicals and materials due to its unique reactivity and functional characteristics.

Recent studies have highlighted several biological activities associated with this compound:

Antinociceptive Activity

Research indicates that 4-(Aminomethyl)-3-methoxybenzonitrile hydrochloride exhibits significant antinociceptive effects in animal models, suggesting potential applications in pain management.

Neuroprotective Effects

The compound has shown promise in neuroprotection, indicating its potential utility in treating neurodegenerative diseases by protecting neuronal cells from damage.

Anti-inflammatory Properties

Studies have also suggested anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease treatments.

Case Studies

Several case studies have documented the efficacy of this compound:

Case Study 1: Pain Management

- In a controlled study involving animal models, the administration of 4-(Aminomethyl)-3-methoxybenzonitrile hydrochloride resulted in a marked reduction in pain responses compared to control groups.

Case Study 2: Neuroprotection

- Another study demonstrated that this compound could significantly reduce neuronal cell death induced by toxic agents in vitro, highlighting its potential for therapeutic applications in neuroprotection.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-methoxybenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Implications

- Methoxy Group Impact: The 3-methoxy group in the target compound likely enhances metabolic stability compared to non-methoxy analogs (e.g., 4-(Aminomethyl)benzonitrile hydrochloride) by reducing oxidative degradation .

- Hydrochloride Salt : The hydrochloride counterion improves crystallinity and solubility in aqueous media, facilitating formulation in preclinical studies .

Biological Activity

4-(Aminomethyl)-3-methoxybenzonitrile hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Name: 4-(Aminomethyl)-3-methoxybenzonitrile hydrochloride

- Molecular Formula: C10H12ClN2O

- Molecular Weight: 202.67 g/mol

The biological activity of 4-(Aminomethyl)-3-methoxybenzonitrile hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's amine and methoxy groups facilitate binding to specific sites, leading to modulation of enzymatic activity and cellular signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity: The compound has been noted to inhibit certain kinases, which play a crucial role in cell signaling and regulation.

- Modulation of Neurotransmitter Systems: It may influence neurotransmitter levels, thereby affecting mood and cognitive functions.

Pharmacological Studies

Recent studies have demonstrated the compound's potential in various therapeutic areas:

-

Antinociceptive Activity:

- A study indicated that 4-(Aminomethyl)-3-methoxybenzonitrile hydrochloride exhibited significant antinociceptive effects in animal models, suggesting its utility in pain management.

- Neuroprotective Effects:

- Anti-inflammatory Properties:

Case Studies

Several case studies have highlighted the efficacy of 4-(Aminomethyl)-3-methoxybenzonitrile hydrochloride:

- Case Study 1: Pain Management

- Case Study 2: Neuroprotection in Animal Models

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.